molecular formula C14H19N5 B11531667 (1E)-2-(diethylamino)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide CAS No. 300804-93-7

(1E)-2-(diethylamino)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide

Cat. No.: B11531667
CAS No.: 300804-93-7
M. Wt: 257.33 g/mol
InChI Key: MWAVANUKKAQYMB-ZMERPEMGSA-N
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Description

(Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE is a synthetic organic compound It is characterized by its complex structure, which includes a cyanide group, a hydrazonoyl group, and a diethylcarbamimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps:

    Formation of the hydrazonoyl group: This can be achieved through the reaction of an appropriate hydrazine derivative with a carbonyl compound.

    Introduction of the diethylcarbamimidoyl group: This step involves the reaction of the intermediate with diethylamine and a suitable activating agent.

    Addition of the cyanide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Biochemical studies: The compound could be used to study enzyme interactions and other biochemical processes.

Medicine

    Drug development:

Industry

    Material science: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CHLORIDE
  • (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL BROMIDE

Uniqueness

The presence of the cyanide group in (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE distinguishes it from its chloride and bromide counterparts, potentially leading to different reactivity and applications.

Properties

CAS No.

300804-93-7

Molecular Formula

C14H19N5

Molecular Weight

257.33 g/mol

IUPAC Name

(1Z)-2-(diethylamino)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide

InChI

InChI=1S/C14H19N5/c1-4-19(5-2)14(16)13(10-15)18-17-12-8-6-11(3)7-9-12/h6-9,16-17H,4-5H2,1-3H3/b16-14?,18-13-

InChI Key

MWAVANUKKAQYMB-ZMERPEMGSA-N

Isomeric SMILES

CCN(CC)C(=N)/C(=N\NC1=CC=C(C=C1)C)/C#N

Canonical SMILES

CCN(CC)C(=N)C(=NNC1=CC=C(C=C1)C)C#N

Origin of Product

United States

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